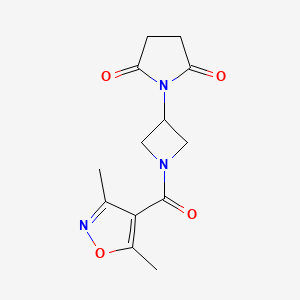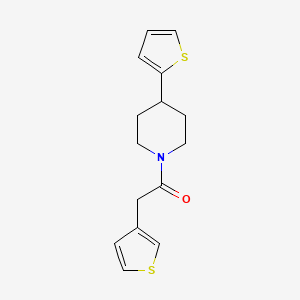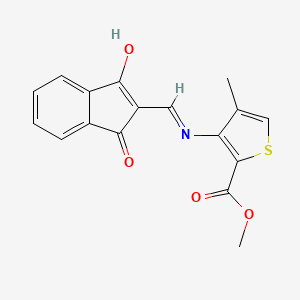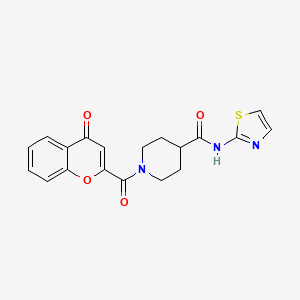
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole carboxamide derivative that has been synthesized using different methods.
Wirkmechanismus
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide exerts its effects through different mechanisms. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can induce apoptosis and inhibit the growth of cancer cells. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to exhibit different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activity of cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized using different methods. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit potent anti-cancer and anti-inflammatory activities. However, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has not been extensively studied for its toxicity and pharmacokinetics.
Zukünftige Richtungen
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has potential applications in various fields, including cancer treatment and anti-inflammatory therapy. Future research should focus on optimizing the synthesis method of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide to improve its yield and solubility. Additionally, more studies are needed to investigate the toxicity and pharmacokinetics of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. Furthermore, future research should explore the potential of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Synthesemethoden
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrobenzoyl chloride and pyrazole in the presence of a base. Another method involves the reaction of 1-cyanocyclobutane carboxylic acid with 3-nitrophenylhydrazine and pyrazole in the presence of a base. The yield of N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide using these methods ranges from 40 to 70%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-viral activities. N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has been found to exhibit anti-viral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-10-15(6-2-7-15)17-14(21)13-5-8-19(18-13)11-3-1-4-12(9-11)20(22)23/h1,3-5,8-9H,2,6-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYYHQVHQAFIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-1-(3-nitrophenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2648603.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)


![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)